molecular formula C13H10BrN3O2 B582310 N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide CAS No. 1226808-60-1

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

Cat. No. B582310
M. Wt: 320.146
InChI Key: WFIYPADYPQQLNN-UHFFFAOYSA-N
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Description

“N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is a chemical compound with the CAS Number: 1226808-60-1 . Its molecular formula is C13H10BrN3O2 and it has a molecular weight of 320.15 . The IUPAC name for this compound is 2-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione .


Molecular Structure Analysis

The InChI code for “N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is 1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

“N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is stored at refrigerated temperatures .

Scientific Research Applications

  • Chemical Synthesis

    • “N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is a chemical compound used in scientific research . It’s often used in the synthesis of other compounds . The specific methods of synthesis would depend on the desired end product .
  • Antioxidant Studies

    • A related compound, “N-Ethyl Phthalimide Esters”, has been studied for its antioxidant properties . The researchers synthesized the compound and tested its in vitro antioxidant activity by DPPH radical scavenging, FRAP and CUPRAC methods . Some of them have shown good antioxidant activity .
  • Chemical Synthesis

    • “N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide” is a chemical compound used in scientific research . It’s often used in the synthesis of other compounds . The specific methods of synthesis would depend on the desired end product .
  • Antioxidant Studies

    • A related compound, “N-Ethyl Phthalimide Esters”, has been studied for its antioxidant properties . The researchers synthesized the compound and tested its in vitro antioxidant activity by DPPH radical scavenging, FRAP and CUPRAC methods . Some of them have shown good antioxidant activity .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIYPADYPQQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682002
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

CAS RN

1226808-60-1
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-1-(2-chloroethyl)-1H-pyrazole (for a preparation see Intermediate 29) (120 mg, 0.573 mmol) was mixed with potassium phthalimide (159 mg, 0.859 mmol), dissolved in N,N-Dimethylformamide (DMF) (4 mL) and stirred under nitrogen at 120° C. for 20 hours. The reaction was left to cool to room temperature and the product was partitioned between distilled water (20 mL) and EtOAc (60 mL). The aqueous layer was extracted with EtOAc (60 mL) and the organic fractions were combined, washed (brine, 30 mL), dried (MgSO4), filtered and evaporated to dryness to give a white solid. The product was purified on a 25+S Biotage silica column, eluting with cyclohexane:EtOAc (1:0 to 7:3). Product-containing fractions were evaporated to dryness to give a white solid (85 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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